IC-87114 is a cell-permeable, quinazolinone-based ATP-competitive inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ). [REFS-1, REFS-2] As the first widely characterized, highly selective inhibitor for this isoform, its primary value lies in its ability to parse the specific functions of PI3Kδ from those of the ubiquitously expressed PI3Kα and PI3Kβ isoforms. [3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making IC-87114 a critical tool for investigating immune cell function, B-cell malignancies, and inflammatory responses where isoform-specific pathway inhibition is required to generate unambiguous results. [REFS-1, REFS-4]
Substituting IC-87114 with a non-selective, pan-PI3K inhibitor like LY294002 fundamentally compromises experimental validity. Pan-inhibitors concurrently block PI3Kα and PI3Kβ, isoforms critical for general cellular processes like glucose metabolism and cell survival across nearly all tissues. [1] This lack of specificity makes it impossible to attribute an observed effect solely to the inhibition of PI3Kδ, leading to ambiguous data and potentially incorrect conclusions about the role of immune-specific signaling pathways. [2] Procuring the isoform-selective IC-87114 is therefore a prerequisite for studies designed to isolate the specific contribution of PI3Kδ in hematopoietic cell lines or models of inflammation and B-cell-driven processes. [3]
IC-87114 demonstrates definitive selectivity for PI3Kδ in direct biochemical assays. It is over 100-fold more selective for PI3Kδ compared to the broadly expressed PI3Kα and PI3Kβ isoforms. [1] Its selectivity over the other leukocyte-restricted isoform, PI3Kγ, is approximately 58-fold. [REFS-1, REFS-2] This contrasts sharply with pan-PI3K inhibitors like LY294002, which inhibit α, β, and δ isoforms with similar, micromolar potency, making them unsuitable for isoform-specific research. [3]
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | IC-87114 vs PI3Kδ: 0.5 µM |
| Comparator Or Baseline | IC-87114 vs PI3Kα: >100 µM | vs PI3Kβ: 75 µM | vs PI3Kγ: 29 µM |
| Quantified Difference | >200x vs p110α; 150x vs p110β; 58x vs p110γ |
| Conditions | Cell-free enzymatic kinase assay. |
This quantitative selectivity is the primary reason to procure IC-87114, as it ensures that observed biological effects can be confidently attributed to PI3Kδ inhibition.
IC-87114 served as the foundational scaffold for the development of more potent PI3Kδ inhibitors, including the clinically approved drug Idelalisib (CAL-101). [1] While IC-87114 inhibits PI3Kδ with a potent IC50 of 0.5 µM, Idelalisib was optimized for significantly higher potency, exhibiting an IC50 of approximately 0.019 µM (19 nM) in comparable assays. [REFS-1, REFS-2] This positions IC-87114 as the well-characterized, extensively published benchmark tool, while Idelalisib is the appropriate choice for applications requiring maximal potency or stronger clinical translatability.
| Evidence Dimension | Biochemical IC50 vs PI3Kδ |
| Target Compound Data | IC-87114: 0.5 µM (500 nM) |
| Comparator Or Baseline | Idelalisib (CAL-101): 0.019 µM (19 nM) |
| Quantified Difference | Idelalisib is approximately 26-fold more potent than IC-87114. |
| Conditions | Cell-free enzymatic kinase assay. |
Buyers select IC-87114 as the established reference compound with a large body of literature, ideal for validating PI3Kδ's role, before potentially moving to higher-potency analogs.
IC-87114 demonstrates sufficient solubility in DMSO for the majority of in vitro experimental workflows, with datasheets reporting achievable concentrations up to 10 mM. While suitable for creating standard stock solutions, this is notably lower than the maximum solubility of its successor, Idelalisib (>59 mg/mL or >140 mM in DMSO), and the non-selective inhibitor LY294002 (~80 mg/mL or ~260 mM in DMSO). [REFS-2, REFS-3] This difference in solubility does not typically limit the utility of IC-87114 at its effective biological concentrations but is a key procurement consideration for applications requiring exceptionally high stock concentrations.
| Evidence Dimension | Maximum Reported Solubility in DMSO |
| Target Compound Data | IC-87114: ~3.97 mg/mL (10 mM) |
| Comparator Or Baseline | Idelalisib: >59 mg/mL (>142 mM) | LY294002: ~80 mg/mL (~260 mM) |
| Quantified Difference | IC-87114 has lower maximum DMSO solubility compared to Idelalisib and LY294002. |
| Conditions | Solubility in Dimethyl Sulfoxide (DMSO) at room temperature. |
This establishes IC-87114 as a practical tool for standard assays, clarifying that its value is in selectivity, not high-concentration solubility, which guides appropriate use-case selection.
For research aiming to prove that a specific B-cell, T-cell, or neutrophil function is dependent on PI3Kδ and not other isoforms. The high selectivity of IC-87114 allows for clear interpretation of results, such as the inhibition of B-cell proliferation or neutrophil chemotaxis, without the confounding effects of blocking PI3Kα/β. [1]
In drug discovery workflows, IC-87114 serves as the essential benchmark compound. Its well-documented potency and selectivity provide a reliable standard against which new chemical entities targeting PI3Kδ can be quantitatively compared for improvement in activity and properties. [2]
Used alongside a pan-PI3K inhibitor like LY294002, IC-87114 enables researchers to dissect which cellular outcomes are mediated specifically by PI3Kδ versus those requiring broader inhibition of the PI3K pathway, providing crucial mechanistic insight. [3]